molecular formula C11H14ClFN2O B14903979 2-((4-Chloro-2-fluorophenyl)amino)-N-isopropylacetamide

2-((4-Chloro-2-fluorophenyl)amino)-N-isopropylacetamide

Cat. No.: B14903979
M. Wt: 244.69 g/mol
InChI Key: KLZIMHUBLSIIPW-UHFFFAOYSA-N
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Description

2-((4-Chloro-2-fluorophenyl)amino)-N-isopropylacetamide is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can influence its reactivity and interactions with other molecules.

Preparation Methods

The synthesis of 2-((4-Chloro-2-fluorophenyl)amino)-N-isopropylacetamide typically involves the reaction of 4-chloro-2-fluoroaniline with isopropyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

2-((4-Chloro-2-fluorophenyl)amino)-N-isopropylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a lead compound for the development of new drugs targeting specific diseases, such as cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((4-Chloro-2-fluorophenyl)amino)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to these targets, leading to the modulation of their activity. This compound may inhibit or activate certain pathways, depending on its specific interactions with the molecular targets .

Comparison with Similar Compounds

2-((4-Chloro-2-fluorophenyl)amino)-N-isopropylacetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H14ClFN2O

Molecular Weight

244.69 g/mol

IUPAC Name

2-(4-chloro-2-fluoroanilino)-N-propan-2-ylacetamide

InChI

InChI=1S/C11H14ClFN2O/c1-7(2)15-11(16)6-14-10-4-3-8(12)5-9(10)13/h3-5,7,14H,6H2,1-2H3,(H,15,16)

InChI Key

KLZIMHUBLSIIPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CNC1=C(C=C(C=C1)Cl)F

Origin of Product

United States

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